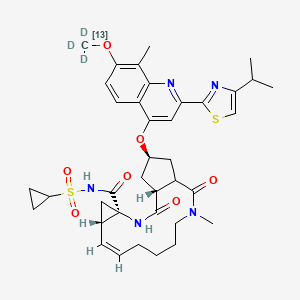

Simeprevir-13Cd3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

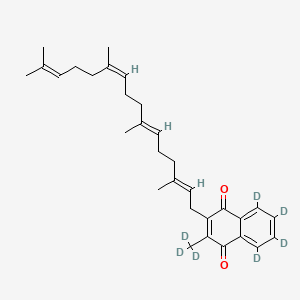

Simeprevir-13Cd3: is a labeled version of Simeprevir, a potent and highly specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This compound is labeled with carbon-13 and deuterium, which makes it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Simeprevir-13Cd3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Simeprevir. The synthetic route typically includes the following steps:

Preparation of the Core Structure: The core structure of Simeprevir is synthesized through a series of organic reactions, including cyclization and functional group transformations.

Incorporation of Isotopes: Carbon-13 and deuterium are introduced into specific positions of the molecule using isotope-labeled reagents. This step requires precise control of reaction conditions to ensure the correct placement of the isotopes.

Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up Reactions: The reactions are scaled up using industrial reactors and optimized conditions to maximize yield and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Regulatory Compliance: The production process adheres to regulatory guidelines to ensure the safety and efficacy of the compound

Análisis De Reacciones Químicas

Types of Reactions: Simeprevir-13Cd3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemistry: Simeprevir-13Cd3 is used as a tracer in chemical research to study the metabolic pathways and degradation products of Simeprevir. The labeled isotopes allow for precise quantification and tracking of the compound in various chemical reactions .

Biology: In biological research, this compound is used to investigate the interaction of Simeprevir with biological targets, such as the HCV NS3/4A protease. The labeled compound helps in understanding the binding affinity and specificity of Simeprevir .

Medicine: this compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Simeprevir in the human body. The labeled isotopes provide detailed information on the drug’s behavior in vivo .

Industry: In the pharmaceutical industry, this compound is used in the development and optimization of Simeprevir formulations. The labeled compound helps in identifying the most effective formulations and delivery methods .

Mecanismo De Acción

Simeprevir-13Cd3 exerts its effects by inhibiting the HCV NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral replication. This inhibition leads to a reduction in viral load and helps in the treatment of chronic hepatitis C infection .

Molecular Targets and Pathways:

HCV NS3/4A Protease: The primary target of this compound is the HCV NS3/4A protease. The compound binds to the protease with high affinity, blocking its activity.

Viral Replication Pathway: By inhibiting the protease, this compound disrupts the viral replication pathway, leading to a decrease in viral RNA levels.

Comparación Con Compuestos Similares

Boceprevir: Another HCV NS3/4A protease inhibitor with a similar mechanism of action.

Telaprevir: A first-generation HCV NS3/4A protease inhibitor with a different resistance profile.

Grazoprevir: A second-generation HCV NS3/4A protease inhibitor with improved efficacy and safety profile.

Uniqueness of Simeprevir-13Cd3: this compound is unique due to its isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The labeled isotopes provide valuable information on the drug’s behavior in the body, making it a crucial tool in drug development and research .

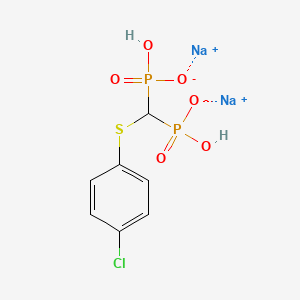

Propiedades

Fórmula molecular |

C38H47N5O7S2 |

|---|---|

Peso molecular |

754.0 g/mol |

Nombre IUPAC |

(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-13-methyl-17-[8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-7-(trideuterio(113C)methoxy)quinolin-4-yl]oxy-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1/i5+1D3 |

Clave InChI |

JTZZSQYMACOLNN-IWQNPWMRSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])OC1=C(C2=C(C=C1)C(=CC(=N2)C3=NC(=CS3)C(C)C)O[C@@H]4C[C@@H]5C(C4)C(=O)N(CCCC/C=C\[C@@H]6C[C@]6(NC5=O)C(=O)NS(=O)(=O)C7CC7)C)C |

SMILES canónico |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)